
(2S)-1-phenylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-1-phenylbutan-2-ol” is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 226.6°C and a predicted density of 0.980 g/cm3 . The compound is a liquid at room temperature .Applications De Recherche Scientifique
Fragrance Ingredient Research
(2S)-1-phenylbutan-2-ol, as a member of the Aryl Alkyl Alcohols (AAAs), has been studied for its use as a fragrance ingredient. A comprehensive toxicologic and dermatologic review highlighted its role in fragrance formulations and detailed its physical properties and mucous membrane irritation data (Scognamiglio et al., 2012).
Stereoselective Synthesis and Catalysis
Studies on the efficiency and selectivity of lipase-mediated resolution of 2-phenylalkanols, including derivatives of this compound, have been conducted. These investigations are crucial in understanding the steric properties and enzymatic hydrolysis mechanisms for applications in stereoselective synthesis (Foley et al., 2017).
Antituberculosis Activity
Research on new compounds like 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which include structural elements of this compound, has been significant in the field of antituberculosis activity. These compounds show promising potential in clinical applications for treating tuberculosis (Omel’kov et al., 2019).
Enzymatic Oxidation Studies
This compound and its derivatives have been used in studies involving oxidative kinetic resolution by enzymes like Candida parapsilosis. This research is vital for understanding the selective oxidation of secondary alcohols to corresponding keto compounds, a process significant in organic chemistry and biocatalysis (Sivakumari et al., 2014).
Glass Forming Alcohols Study
The dynamics of glass-forming alcohols, including 2-phenylbutan-1-ol, were explored using 1H field-cycling NMR relaxometry. This research contributes to our understanding of the molecular dynamics and relaxation processes in liquid alcohols, with implications for material science and physical chemistry (Carignani et al., 2021).
Enantioselective Synthesis
Research has been conducted on the kinetic resolution of (±)-1-phenylbutan-1-ol, which is related to this compound, using enzymes for enantioselective synthesis. This area of study is crucial for producing chiral compounds, which have significant applications in pharmaceutical and chemical industries (García-Urdiales et al., 2001).
Metal Complexes and Antibacterial Activity
The synthesis and characterization of metal(II) complexes of derivatives of this compound have been explored, highlighting their potential as antibacterial agents and antioxidants. This research is significant for developing new materials with biomedical applications (Ejidike & Ajibade, 2015).
Biofuel Production
This compound and related compounds have been studied in the context of biofuel production. Research on engineered enzymes for biofuel production, involving derivatives of this compound, is essential for developing sustainable energy sources (Bastian et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

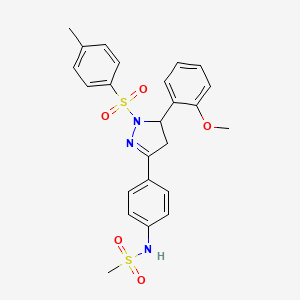
![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)
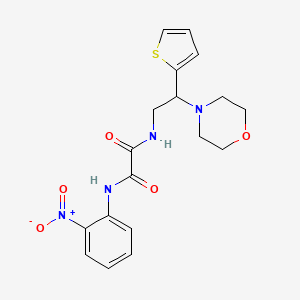

![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)
![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)
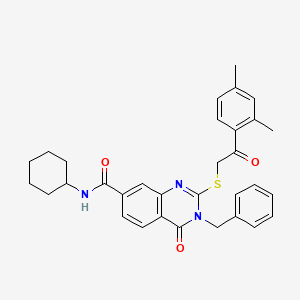
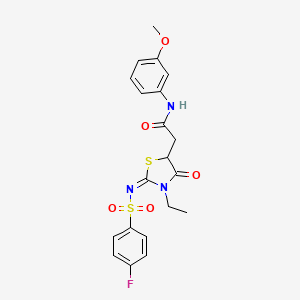
![2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2717993.png)
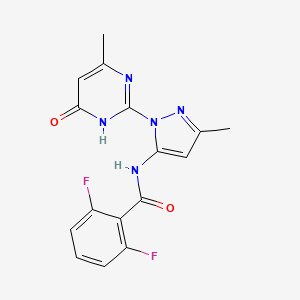
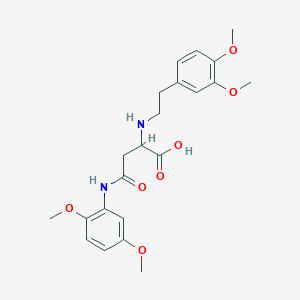
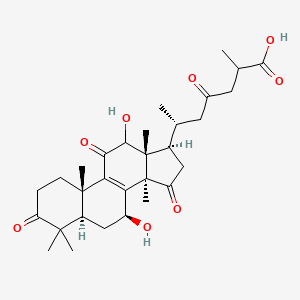
![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)
![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718003.png)